Lutein dimyristate
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Overview
Description
Lutein dimyristate is a carotenoid ester derived from lutein, a naturally occurring xanthophyll found in green leafy vegetables and marigold flowers. Carotenoids like lutein are known for their antioxidant properties and play a crucial role in human health, particularly in eye health. This compound is formed by the esterification of lutein with myristic acid, resulting in a compound that is more stable and has enhanced bioavailability compared to free lutein.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutein dimyristate can be synthesized through the esterification of lutein with myristic acid. The general method involves dissolving lutein in a dry organic solvent such as benzene, followed by the addition of myristoyl chloride in the presence of a base like triethylamine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of lutein from marigold flowers, which are a rich source of lutein esters. The extracted lutein is then subjected to esterification with myristic acid using similar methods as described above. The process may involve multiple purification steps, including chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Lutein dimyristate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, which may affect its antioxidant properties.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield free lutein and myristic acid.
Transesterification: this compound can undergo transesterification reactions with other fatty acids to form different lutein esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases can be used for transesterification reactions.
Major Products Formed
Oxidation: Various oxidation products, including epoxides and hydroxylated derivatives.
Hydrolysis: Free lutein and myristic acid.
Transesterification: Different lutein esters depending on the fatty acid used.
Scientific Research Applications
Lutein dimyristate has several scientific research applications, including:
Mechanism of Action
Lutein dimyristate exerts its effects primarily through its antioxidant activity. It reacts with reactive oxygen species, neutralizing them and preventing oxidative damage to cells and tissues. Additionally, this compound can inhibit the peroxidation of membrane phospholipids and reduce the formation of lipofuscin, a marker of oxidative stress . The molecular targets and pathways involved include the modulation of light energy in the retina and the protection of photoreceptor cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Lutein dipalmitate
- Lutein monomyristate
- Zeaxanthin dimyristate
- Zeaxanthin dipalmitate
Uniqueness
Lutein dimyristate is unique due to its specific esterification with myristic acid, which enhances its stability and bioavailability compared to free lutein and other lutein esters. This makes it particularly valuable in applications where prolonged stability and enhanced absorption are desired .
Properties
Molecular Formula |
C68H108O4 |
---|---|
Molecular Weight |
989.6 g/mol |
IUPAC Name |
[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R,4R)-2,6,6-trimethyl-4-tetradecanoyloxycyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl] tetradecanoate |
InChI |
InChI=1S/C68H108O4/c1-13-15-17-19-21-23-25-27-29-31-33-45-65(69)71-61-51-59(7)63(67(9,10)53-61)49-47-57(5)43-37-41-55(3)39-35-36-40-56(4)42-38-44-58(6)48-50-64-60(8)52-62(54-68(64,11)12)72-66(70)46-34-32-30-28-26-24-22-20-18-16-14-2/h35-44,47-51,61-63H,13-34,45-46,52-54H2,1-12H3/b36-35+,41-37+,42-38+,49-47+,50-48+,55-39+,56-40+,57-43+,58-44+/t61-,62+,63-/m0/s1 |
InChI Key |
ZTJVXDHNXWQBFR-GQIBHBSTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)/C)/C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCC)C)C)C)C |
Origin of Product |
United States |
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